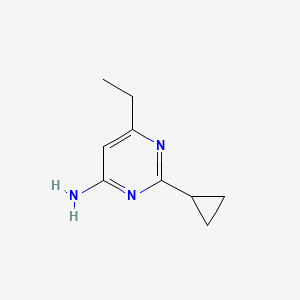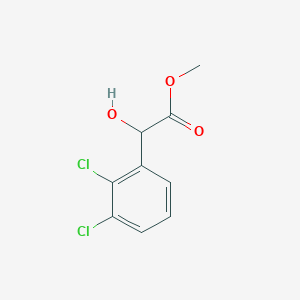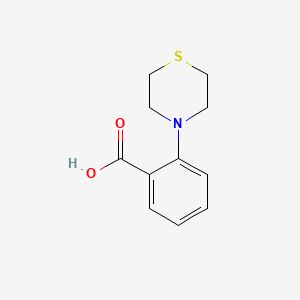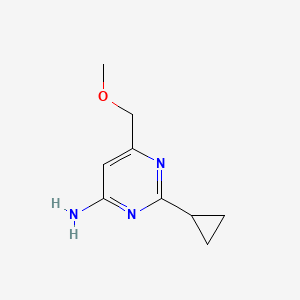![molecular formula C9H8N2O2S B1466718 Ethyl thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1089704-57-3](/img/structure/B1466718.png)
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate
Overview
Description
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a chemical compound with a linear formula of C10H10O3N2S2 . It’s a part of the thiazolo[4,5-b]pyridines family, which are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines involves modern synthetic techniques starting from thiazole or thiazolidine derivatives followed by pyridine annulation . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthesis and Reactivity
Ethyl Thiazolo[5,4-b]pyridine-2-carboxylate and its derivatives have been explored in various synthetic processes. For example, one study discusses the synthesis of thiazolo[3,2-a]pyridines using a multicomponent reaction, showing high yields under mild conditions. Some compounds in this category have demonstrated promising anticancer activity across different cancer cell lines (Altug et al., 2011). Another study focused on synthesizing novel thiazolo[3,2-a]pyridine-4-carboxylate derivatives through interaction with arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of this compound derivatives have been explored. A study reports promising antimicrobial activity against Staphylococcus aureus for some synthesized compounds (Sirakanyan et al., 2015). In another study, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized, showing antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Photophysical Characterization
The photophysical characteristics of these compounds are also a subject of research. For instance, the photophysical characterization of thiazolo[4,5-b]pyridine derivatives was performed, identifying compounds with strong fluorescence intensity (Ebrahimpour et al., 2017).
New Methodologies in Synthesis
New synthetic approaches have been developed for preparing thiazolo[4,5-b]pyridines, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods offer improvements in yields and reaction conditions (Peng et al., 2015), (Youssef & Amin, 2012).
Biological Evaluation
This compound analogs have been evaluated for various biological activities. For example, one study designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, showing activity against Mycobacterium tuberculosis GyrB ATPase assay and DNA gyrase super coiling assay (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a part of the thiazolo[4,5-b]pyridines class of compounds . These compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists . .
Mode of Action
Thiazolo[4,5-b]pyridines, in general, are known for their ability to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules and increasing possibilities for pharmacophore group alteration in different positions may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities , suggesting that they likely interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound’s interaction with PI3K involves binding to the enzyme’s active site, thereby inhibiting its activity and downstream signaling pathways. Additionally, this compound has shown interactions with other biomolecules such as histamine H3 receptors, contributing to its broad spectrum of pharmacological activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, this compound may interact with other biomolecules, such as histamine H3 receptors, through similar binding interactions, contributing to its diverse pharmacological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reduced tumor growth and improved survival rates in cancer models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites may contribute to the compound’s overall pharmacological effects by interacting with additional biomolecular targets. Additionally, this compound may influence metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. Studies have shown that this compound accumulates in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it may be phosphorylated or acetylated, influencing its localization to the nucleus or other organelles. This subcellular distribution allows this compound to interact with specific biomolecular targets, modulating cellular processes and contributing to its overall pharmacological effects .
properties
IUPAC Name |
ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-4-3-5-10-7(6)14-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYGZDNIVMAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089704-57-3 | |
| Record name | ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)






![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)


![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1466655.png)
![2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1466656.png)

